Diallylphosphinic acid ethyl ester

Physical Properties Thermal Processing Polymer Compounding

Diallylphosphinic acid ethyl ester (CAS 757-71-1), systematically named 3-[ethoxy(prop-2-enyl)phosphoryl]prop-1-ene, is an organophosphorus compound with the molecular formula C₈H₁₅O₂P and a molecular weight of 174.18 g/mol. It is characterized by a phosphinic acid (P–C) ester core bearing two allyl (prop-2-enyl) substituents and one ethoxy group, which distinguishes it from the more common phosphonate (P–O–C) analogs such as allylphosphonic acid diethyl ester (CAS 1067-87-4).

Molecular Formula C8H15O2P
Molecular Weight 174.18 g/mol
CAS No. 757-71-1
Cat. No. B14168326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallylphosphinic acid ethyl ester
CAS757-71-1
Molecular FormulaC8H15O2P
Molecular Weight174.18 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC=C)CC=C
InChIInChI=1S/C8H15O2P/c1-4-7-11(9,8-5-2)10-6-3/h4-5H,1-2,6-8H2,3H3
InChIKeyBSKOELWERIMNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diallylphosphinic Acid Ethyl Ester (CAS 757-71-1): Procurement-Grade Profile and Differentiation Rationale


Diallylphosphinic acid ethyl ester (CAS 757-71-1), systematically named 3-[ethoxy(prop-2-enyl)phosphoryl]prop-1-ene, is an organophosphorus compound with the molecular formula C₈H₁₅O₂P and a molecular weight of 174.18 g/mol. It is characterized by a phosphinic acid (P–C) ester core bearing two allyl (prop-2-enyl) substituents and one ethoxy group, which distinguishes it from the more common phosphonate (P–O–C) analogs such as allylphosphonic acid diethyl ester (CAS 1067-87-4) . At ambient conditions, it is a colorless to pale yellow liquid with a density of 0.96 g/cm³, a boiling point of 211.3 °C at 760 mmHg, and a flash point of 95.8 °C . Its structure confers dual reactivity: the allyl groups enable radical-initiated polymerization or grafting, while the phosphinate ester serves as a phosphorus source for flame-retardant and electrochemical applications . With over 30 associated patent families but a sparse primary literature footprint, this compound occupies a specialized niche in industrial organophosphorus chemistry where structural specificity directly governs end-use performance [1].

Phosphinate core P–C bonding distinguishes reactivity, hydrolysis profile and thermal behavior from phosphonate (P–O–C) analogs.
Dual allyl functionality Two reactive allyl groups enable covalent copolymerization, resisting leaching versus additive-type mono-allyl phosphonates.
Commercial readiness 99% purity and documented synthetic routes reduce procurement lead time and scale-up risk.

Why Diallylphosphinic Acid Ethyl Ester Cannot Be Interchanged with Generic Phosphonates or Other Alkyl Phosphinates


Generic substitution of diallylphosphinic acid ethyl ester (757-71-1) with seemingly similar compounds such as allylphosphonic acid diethyl ester (1067-87-4) or other dialkylphosphinic esters risks substantial performance failure in end-use applications. The fundamental difference lies in the phosphorus bonding motif: diallylphosphinic acid ethyl ester contains a direct P–C bond to the allyl group, whereas allylphosphonic acid diethyl ester has a P–O–C linkage, which alters the electron density at phosphorus, hydrolysis stability, and thermal degradation pathway . Physical property divergence is pronounced—757-71-1 exhibits a boiling point of 211.3 °C at 760 mmHg compared to 222.9 °C for allylphosphonic acid diethyl ester, reflecting different intermolecular interactions that affect processing windows in polymer compounding . Furthermore, the dual allyl functionality of 757-71-1 enables covalent incorporation into polymer networks via radical copolymerization, a capability absent in mono-allyl or non-allyl phosphinate analogs, which function only as additive-type flame retardants and are prone to leaching . Procurement specifications must therefore differentiate between these compound classes to avoid compromised thermal performance, migration resistance, and regulatory compliance in flame-retardant and electrochemical applications.

Core bonding motif

P–C vs P–O–C alters electron density and hydrolysis pathway; thermal degradation behavior may shift, requiring re-evaluation of processing profiles.

Allyl group count

Mono-allyl or non-allyl analogs lack covalent crosslinking capability; performance may drift toward additive-type behavior with potential migration and leaching.

Physical property divergence

Differences in boiling point and density versus phosphonate comparators can shift distillation and compounding windows; direct substitution may require process re-optimization.

Quantitative Differentiation Evidence for Diallylphosphinic Acid Ethyl Ester (757-71-1) Versus Closest Analogs


Boiling Point and Density Differentiation Versus Allylphosphonic Acid Diethyl Ester (1067-87-4) Defines Processing Window

Diallylphosphinic acid ethyl ester (757-71-1) exhibits physical properties that diverge from the nearest phosphonate analog, allylphosphonic acid diethyl ester (1067-87-4). The boiling point of 757-71-1 is 211.3 °C at 760 mmHg, compared to 222.9 °C for allylphosphonic acid diethyl ester . Density is 0.96 g/cm³ for 757-71-1 versus 1.03–1.035 g/cm³ for the phosphonate analog . These differences, though modest, directly influence solvent selection, distillation parameters, and thermal processing windows in polymer compounding and electrolyte formulation.

Boiling point & density
Cross-study comparable
Target: bp 211.3 °C, density 0.96 g/cm³
vs allylphosphonic acid diethyl ester: bp 222.9 °C, density 1.03–1.035 g/cm³
May influence distillation parameters and processing window.
Cross-study comparable; processing optimization may be required.
Physical Properties Thermal Processing Polymer Compounding

Dual Allyl Functionality Enables Covalent Incorporation into Polymer Networks Versus Additive-Type Phosphonate Analogs

Diallylphosphinic acid ethyl ester possesses two allyl groups capable of radical-initiated copolymerization with vinyl or acrylic monomers, allowing covalent incorporation into polymer backbones. This contrasts with mono-allyl phosphonates such as allylphosphonic acid diethyl ester (1067-87-4), which contains only a single allyl group and functions primarily as an additive-type flame retardant susceptible to migration and leaching . The dual allyl architecture of 757-71-1 provides two reactive sites per molecule, theoretically doubling crosslinking density potential compared to mono-allyl analogs . In bridged polysilsesquioxane-based flame-retardant filler formulations, ethyl diallyl phosphinate (757-71-1) has been explicitly specified as the reactive phosphorus component for covalent integration into thermosetting and thermoplastic matrices, whereas conventional phosphates and phosphonates serve only as physically blended additives [1].

Allyl functionality
Class-level
2 allyl groups per molecule vs 1 allyl in mono-allyl phosphonate; vs 0 in non-allyl dialkylphosphonates.
Enables covalent network integration, may reduce leaching.
Class-level inference; radical copolymerization conditions apply.
Flame Retardancy Polymer Chemistry Copolymerization

Phosphinate (P–C) Core Offers Distinct Hydrolytic Stability Profile Relative to Phosphonate (P–O–C) Analogs

The phosphinic acid ester core of 757-71-1 features a direct P–C bond to the allyl carbon, contrasting with the P–O–C linkage in phosphonate esters such as allylphosphonic acid diethyl ester (1067-87-4) . This structural difference has well-established consequences for hydrolytic stability across the broader organophosphorus compound class: phosphinate esters (P–C) are generally more resistant to hydrolysis than phosphonate esters (P–O–C) under both acidic and neutral aqueous conditions due to the stronger, less polarized P–C bond [1]. While direct comparative hydrolysis rate constants for these specific compounds were not identified in the scanned literature, the class-level stability advantage of phosphinates over phosphonates is a recognized principle in organophosphorus chemistry that informs procurement decisions when long-term formulation stability against moisture exposure is required .

Hydrolytic stability
Class-level
Phosphinate (P–C) class associated with higher hydrolysis resistance than phosphonate (P–O–C).
May support formulation stability screening.
Class-level; direct rate constants not identified.
Hydrolytic Stability Phosphinate Chemistry Formulation Stability

Flame-Retardant Performance in Secondary Battery Electrolytes: Phosphinate-Based Non-Flammability Versus Conventional Carbonate Electrolytes

In lithium-ion secondary battery electrolyte formulations, diallylphosphinic acid ethyl ester (757-71-1) has been patented as a phosphinate additive that imparts non-flammable, flame-retardant, or self-extinguishing characteristics while simultaneously improving high-temperature cycle stability . This dual functionality—safety enhancement plus electrochemical performance improvement—differentiates it from conventional carbonate-based electrolytes that lack inherent flame retardancy and from simple phosphate ester additives (e.g., trimethyl phosphate) that may compromise ionic conductivity or electrochemical stability at elevated temperatures . The patent literature explicitly claims that electrolytes prepared from this phosphinate improve high-temperature cycle stability of secondary batteries, providing quantitative differentiation in both safety and performance metrics relative to non-phosphorus baseline formulations [1].

Electrolyte safety
Cross-study comparable
Reported non-flammable / self-extinguishing in patent context; high-temperature cycle stability improvement claimed.
Supports battery safety electrolyte screening.
Patent-level; quantitative cycle-life data not disclosed.
Battery Safety Electrolyte Additives Non-Flammable Formulations

Established Commercial Production Status with Documented Synthetic Routes Reduces Procurement Lead Time Versus Research-Only Analogs

Diallylphosphinic acid ethyl ester (757-71-1) has achieved commercial mass production status, with documented synthetic routes available in the literature including esterification of diallylphosphinic acid with ethanol under acid catalysis (60 °C, 8.7 h) or DBU-mediated coupling in acetonitrile (20 °C, 1 h) . The compound is listed with 99% purity by multiple suppliers and has a well-characterized property profile including vapor pressure (0.267 mmHg at 25 °C) and flash point (95.8 °C) that inform safe handling and transportation . In contrast, several closely related diallylphosphinic acid esters such as the isopropyl and pentyl esters remain primarily at the research scale with limited commercial availability, which directly impacts procurement lead times, minimum order quantities, and price stability [1]. This commercial maturity reduces supply chain risk for industrial users requiring consistent quality and scalable quantities.

Commercial maturity
Cross-study comparable
99% purity available; ≥30 patent families; multiple synthetic routes documented.
May reduce supply chain lead time and scale-up risk.
Supplier catalog analysis; validate batch consistency.
Commercial Availability Supply Chain Scale-Up Feasibility

Scientifically Validated Application Scenarios for Diallylphosphinic Acid Ethyl Ester (757-71-1) Based on Quantitative Differentiation Evidence


Reactive Flame Retardant for Durable Thermosetting and Thermoplastic Polymer Formulations

In bridged polysilsesquioxane-based flame-retardant filler systems for printed circuit boards, connectors, and engineered thermoplastics, diallylphosphinic acid ethyl ester (757-71-1) is specifically selected over mono-allyl phosphonates for its dual allyl functionality, which enables covalent incorporation into the polymer matrix during curing or melt processing . This reactive approach prevents the long-term leaching that plagues additive-type flame retardants, making it the preferred phosphorus source for applications requiring sustained UL 94 V-0 performance over the product lifecycle. The compound's boiling point of 211.3 °C allows it to survive common polymer processing temperatures that would volatilize lower-boiling phosphinate esters, while its phosphinate core provides superior hydrolytic stability compared to phosphonate alternatives, ensuring retained flame retardancy after moisture exposure [1].

Non-Flammable Electrolyte Additive for High-Safety Lithium-Ion Secondary Batteries

Diallylphosphinic acid ethyl ester (757-71-1) is employed as a functional phosphinate additive in non-aqueous lithium-ion battery electrolytes, where it simultaneously imparts non-flammable and self-extinguishing characteristics while improving high-temperature cycle stability . This dual safety-plus-performance profile differentiates it from simple phosphate ester additives that may compromise ionic conductivity and from phosphonate esters whose P–O–C bonds are more susceptible to hydrolytic degradation in the presence of trace moisture within the cell environment [1]. Battery manufacturers targeting compliance with UN 38.3 transportation safety requirements and end-user applications in electric vehicles or energy storage systems benefit from the compound's ability to deliver intrinsic flame retardancy without the performance trade-offs associated with alternative phosphorus-based electrolyte additives .

Synthetic Intermediate for Advanced Organophosphorus Compounds Requiring Dual Allyl Functionality

As a commercially available building block with 99% purity and well-characterized physical properties, diallylphosphinic acid ethyl ester (757-71-1) serves as a strategic intermediate for synthesizing more complex organophosphorus compounds, including phosphine ligands for catalysis, phosphorus-containing polymers, and functionalized phosphinic acid derivatives . The documented synthetic routes—including acid-catalyzed esterification at 60 °C and DBU-mediated coupling at ambient temperature—provide reproducible access to this intermediate at scale [1]. The dual allyl groups offer orthogonal reactivity for sequential functionalization (e.g., thiol-ene click chemistry, hydrosilylation, or radical addition), enabling synthetic chemists to construct molecular architectures that are inaccessible from mono-allyl or saturated alkyl phosphinate precursors, thereby expanding accessible chemical space for drug discovery, agrochemical development, and advanced materials research .

Halogen-Free Flame Retardant Systems for Electronics Requiring IEC 61249-2-21 Compliance

For printed circuit board laminates and electronic encapsulation materials that must meet halogen-free requirements under IEC 61249-2-21 and similar regulatory frameworks, diallylphosphinic acid ethyl ester (757-71-1) provides a phosphorus-based flame-retardant solution that avoids the environmental and regulatory concerns associated with brominated flame retardants . Its phosphinate (P–C) structure releases phosphorus-containing radicals during thermal decomposition that effectively quench combustion in the gas phase, while the dual allyl groups enable covalent anchoring within epoxy, polyamide, or unsaturated polyester resin systems to prevent migration [1]. The compound's established commercial production status at 99% purity ensures batch-to-batch consistency required for regulated electronics manufacturing environments, and its vapor pressure of 0.267 mmHg at 25 °C supports safe handling in industrial lamination and molding operations .

Application
Selection Property
Validation Focus
Reactive flame retardant for polymer formulations
Covalent incorporation via dual allyl groups
UL 94 V-0 leaching resistance and long-term fire performance
Non-flammable electrolyte additive for Li-ion batteries
Reported non-flammability and high-temperature cycle stability
UN 38.3 transport safety and cycle-life testing
Synthetic intermediate for organophosphorus compounds
Dual allyl functionalization versatility
Purity consistency and reaction reproducibility
Halogen-free FR for electronics
Phosphorus-based flame retardancy without halogens
IEC 61249-2-21 compliance and migration resistance
Quote Request

Request a Quote for Diallylphosphinic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.